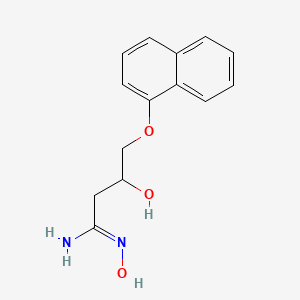

Nadoxolol

描述

Nadoxolol is an antiarrhythmic agent used for the treatment of irregular heartbeat. It is chemically related to beta-adrenergic receptor blocker drugs such as propranolol. This compound is not currently marketed anywhere in the world .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Nadoxolol involves several steps. One common method starts with the reaction of 1-naphthol with epichlorohydrin to form 1-(2,3-epoxypropoxy)naphthalene. This intermediate is then reacted with 3-amino-1,2-propanediol to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The final product is purified using techniques like recrystallization and chromatography .

化学反应分析

Types of Reactions

Nadoxolol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Scientific Research Applications

Nadoxolol has been investigated across various scientific domains:

- Analytical Chemistry : this compound serves as a reference compound in analytical methods, aiding in the development of new analytical techniques.

- Biological Studies : Research has explored its effects on cellular processes, particularly regarding its interaction with beta-adrenergic receptors and subsequent cellular signaling pathways. These studies contribute to understanding how beta-blockers can mitigate cardiovascular risks.

- Medical Research : Clinical studies have assessed this compound's efficacy in treating arrhythmias and hypertension. Its ability to lower heart rate and blood pressure positions it as a candidate for further therapeutic exploration in cardiovascular diseases .

- Pharmaceutical Development : The compound is utilized in developing new pharmaceuticals aimed at treating heart conditions, showcasing its relevance in drug formulation and testing.

Biochemical Properties

This compound interacts significantly with beta-adrenergic receptors located on cardiac cells:

- Mechanism of Action : By binding to these receptors, this compound inhibits catecholamine action (e.g., adrenaline), leading to decreased heart rate and blood pressure. This mechanism is crucial for its antiarrhythmic effects.

- Cellular Effects : In laboratory settings, this compound has demonstrated the ability to reduce the force of cardiac contraction and slow heart rate effectively. These effects have been documented through various experimental models.

Case Studies and Clinical Findings

Several clinical studies have provided insights into the effectiveness of this compound:

- A clinical study highlighted in PubMed examined this compound's role as a new antiarrhythmic agent, showcasing positive outcomes in patients with arrhythmias. The study reported significant improvements in heart rhythm stability when administered to selected patient populations .

- In animal models, varying dosages of this compound were tested, revealing that lower doses effectively managed heart rate without significant adverse effects. This finding supports the potential for tailored dosing strategies in clinical applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Reference compound for developing analytical methods |

| Biological Studies | Investigated for effects on cellular signaling pathways |

| Medical Research | Assessed for efficacy in treating arrhythmias and hypertension |

| Pharmaceutical Development | Used in formulating new drugs targeting cardiovascular diseases |

| Clinical Studies | Documented positive outcomes in arrhythmia management |

作用机制

Nadoxolol exerts its effects by blocking beta-adrenergic receptors. This inhibition decreases the strength and speed of heart contractions, leading to a reduction in heart rate and blood pressure. The primary molecular targets are beta-1 and beta-2 adrenergic receptors. The pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway .

相似化合物的比较

Nadoxolol is similar to other beta-adrenergic receptor blockers such as propranolol, nadolol, and timolol. it is unique in its specific chemical structure, which includes a naphthalene ring. This structural difference may contribute to its distinct pharmacological properties .

List of Similar Compounds

- Propranolol

- Nadolol

- Timolol

- Atenolol

- Metoprolol

生物活性

Nadoxolol is a synthetic compound classified as a non-selective β-adrenergic receptor blocker . It is primarily utilized in clinical settings for its antiarrhythmic properties, particularly in managing cardiac arrhythmias. The compound's chemical formula is and it operates by modulating cardiac activity through its interaction with adrenergic receptors. This article delves into the biological activity of this compound, examining its mechanism of action, therapeutic applications, and research findings.

This compound's primary mechanism involves the blocking of beta-adrenergic receptors , which leads to several physiological effects:

- Reduction of heart rate : By inhibiting the action of catecholamines on cardiac tissues.

- Decreased myocardial oxygen demand : Beneficial in conditions where oxygen supply is limited.

- Stabilization of cardiac rhythm : Particularly useful in preventing arrhythmias.

This mechanism is similar to other beta-blockers but with unique properties that make this compound particularly effective in certain clinical scenarios .

Antiarrhythmic Properties

This compound has been shown to be effective in treating various types of arrhythmias, including atrial fibrillation and ventricular tachycardia. Its role as an antiarrhythmic agent is supported by several studies indicating its ability to stabilize cardiac electrical activity.

Comparative Analysis with Other Beta-Blockers

This compound shares structural similarities with other beta-blockers, which influences its pharmacological profile. A comparative analysis is presented in the following table:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Propranolol | High | Hypertension, anxiety | Non-selective beta-blocker |

| Atenolol | Moderate | Hypertension, angina | Selective for beta-1 adrenergic receptors |

| Metoprolol | Moderate | Hypertension, heart failure | Cardioselective with extended release forms |

| This compound | Moderate | Antiarrhythmic | Effective in stabilizing cardiac rhythms |

This table illustrates how this compound's unique position arises from its specific antiarrhythmic properties combined with moderate beta-blocking effects, distinguishing it from more general-use beta-blockers like propranolol .

Case Studies

Several case studies have highlighted the efficacy of this compound in different populations:

- Heart Failure Patients : Research has shown that this compound can significantly improve outcomes in heart failure patients by enhancing left ventricular function and reducing hospitalizations related to heart failure .

- Arrhythmia Management : In a cohort study involving patients with atrial fibrillation, this compound was associated with a marked reduction in episodes of arrhythmia compared to placebo .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates a favorable absorption and distribution profile, making it suitable for oral administration. The compound exhibits a moderate half-life, allowing for once or twice daily dosing depending on the clinical scenario.

Toxicity Studies

A QSAR (Quantitative Structure-Activity Relationship) study conducted on various beta-blockers indicated that this compound has a favorable toxicity profile compared to other compounds in its class. The log LD50 values suggest lower toxicity levels, reinforcing its safety for long-term use .

属性

IUPAC Name |

N',3-dihydroxy-4-naphthalen-1-yloxybutanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c15-14(16-18)8-11(17)9-19-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,17-18H,8-9H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZVYDSBLFNMLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CC(=NO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54063-51-3 | |

| Record name | Nadoxolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。